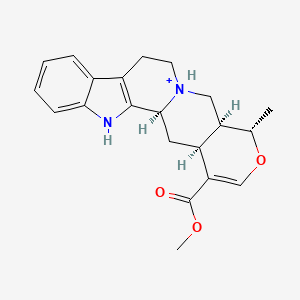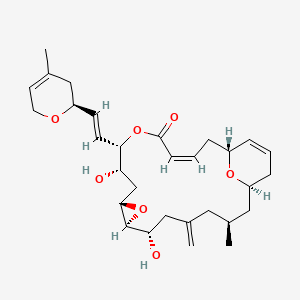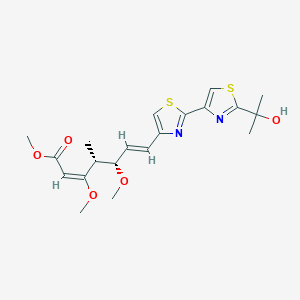
Andrograpanin
Overview
Description
Synthesis Analysis
The synthesis of andrographolide and its derivatives involves semi-synthetic studies, leading to the preparation of novel analogues with potent cytotoxic activities. The creation of 8,17-epoxy andrographolide and its ester derivatives showcases the modification of andrographolide's structure to enhance its activity. These synthetic efforts highlight the compound's versatility and the potential for generating new molecules with significant biological effects (Nanduri et al., 2004).
Molecular Structure Analysis
The molecular structure of andrographolide has been elucidated through X-ray crystallographic analysis, revealing its detailed stereochemistry, bond distances, angles, and hydrogen bonding scheme. This structural analysis confirms andrographolide as a diterpene lactone with a unique and complex arrangement, providing insight into its reactive sites and interactions (Smith et al., 1982).
Chemical Reactions and Properties
Andrographolide undergoes various chemical transformations that modify its structure and potentially its biological activity. Notably, the conversion into different derivatives through reactions such as ozonolysis and the introduction of various functional groups illustrates the compound's reactivity. These chemical modifications have led to the creation of andrographolide libraries with diverse structures and potential pharmacological relevance (Mang et al., 2006).
Physical Properties Analysis
While specific studies directly focusing on the physical properties of andrographolide were not identified in this search, the compound's crystalline nature, as evidenced by X-ray crystallography, suggests solid-state characteristics that could influence its solubility, stability, and formulation for scientific studies.
Chemical Properties Analysis
The chemical properties of andrographolide, including its reactivity towards various chemical reagents, its ability to form derivatives, and the influence of structural modifications on its biological activity, are crucial for understanding its potential as a lead compound in drug development. The synthesis of derivatives such as andrographolide cyclophosphate showcases the compound's capacity for chemical modification and the exploration of its mechanism of action and efficacy (Xu et al., 2006).
Scientific Research Applications
Pharmacological Properties
Andrographolide, a major ingredient of Andrographis paniculata, is recognized for its broad pharmacological properties. These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antihyperglycemic effects. The pharmacological mechanisms and pharmacokinetics of andrographolide have been a subject of research, highlighting its multifunctional nature as a natural terpenoid (Zeng et al., 2021).
Role in Diabetic Cardiomyopathy
In the context of diabetic cardiomyopathy, andrographolide has shown promise by suppressing cardiac inflammation and oxidative stress, thereby ameliorating cardiac fibrosis and hypertrophy. This suggests a potential therapeutic role for andrographolide in the treatment of diabetic heart conditions (Liang et al., 2018).
Cancer Research
Andrographolide's role in cancer therapy has been significant. It enhances the chemosensitivity of cancer cells to drugs like doxorubicin by suppressing the STAT3 pathway. This indicates its potential as a complementary agent in chemotherapy (Zhou et al., 2010). Additionally, it inhibits the migration and invasion of colorectal carcinoma Lovo cells, potentially offering a mechanism for its anti-cancer activity (Shi et al., 2009).
Neurobiological Effects
Andrographolide demonstrates neuroprotective, analgesic, and antifatigue effects. It shows promise in treating neuro-inflammation, cerebral ischemia, Alzheimer's and Parkinson's diseases, multiple sclerosis, and brain cancer, making it a potentially valuable compound in neuropharmacology (Hossain et al., 2022).
Other Therapeutic Potentials
Andrographolide has also shown effectiveness in reducing endothelial cell apoptosis, suggesting its potential in treating atherosclerosis (Chen et al., 2004). It stimulates neurogenesis in the adult hippocampus, which could be significant for therapies in diseases where neurogenesis is impacted (Varela-Nallar et al., 2015).
Mechanism of Action
Target of Action
Andrograpanin, a component of Andrographis paniculata, has been found to interact with several targets. It has shown promising activities against 3CLpro and its virus-specific target protein, human hACE2 protein . It also interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .
Mode of Action
This compound’s interaction with its targets leads to various changes. For instance, it inhibits infectious virion production . In the case of Pseudomonas aeruginosa, the in silico molecular simulation studies predicted that this compound could be used as a therapeutic molecule against biofilm development .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested to inhibit intercellular adhesion molecule-1 (ICAM-1) expression and endothelial-monocyte adhesion, induced by tumor necrosis factor-α (TNF), down-regulating the PI3K/Akt signaling pathway . It also regulates the p62-keap1-Nrf2 pathway .
Pharmacokinetics
The ADME properties of this compound are still under investigation. In silico analysis of parameters like adme properties and drug-likeness of the phytochemicals exhibited good pharmacokinetic properties .
Result of Action
This compound has been found to have significant molecular and cellular effects. It has been reported to enhance chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . It also significantly improved the spatial memory ability of mice, attenuated pathological changes of hippocampal cells, reduced the level of malondialdehyde, and increased superoxide dismutase activity in serum or brain tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the plant Andrographis paniculata, from which this compound is derived, is native to various environmental conditions in Taiwan, Mainland China, and India . This suggests that the compound may have adapted to a wide range of environmental conditions.
properties
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-JYBIWHBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107773 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82209-74-3 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrograpanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROGRAPANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



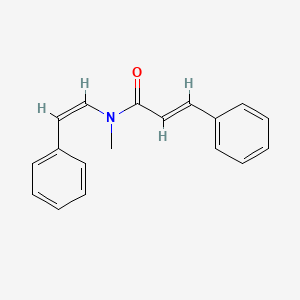
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
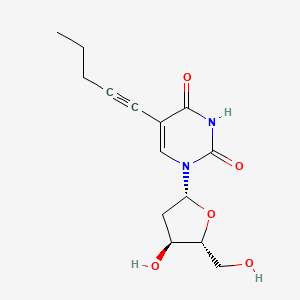
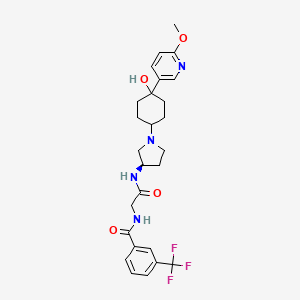
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
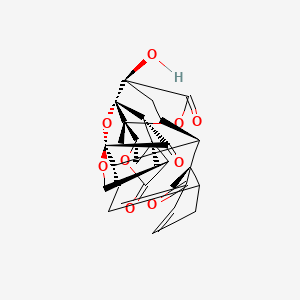
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
